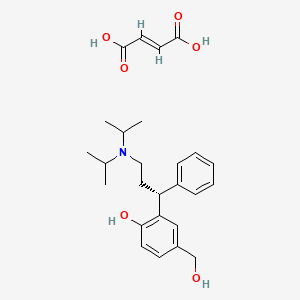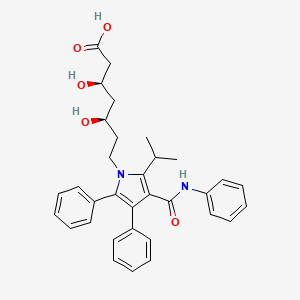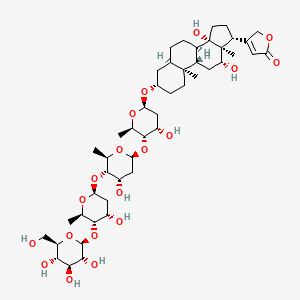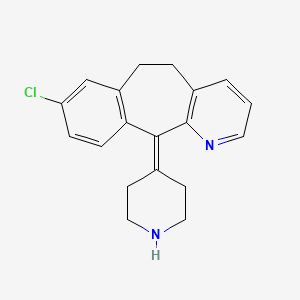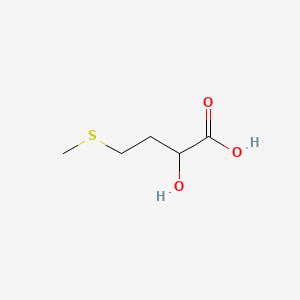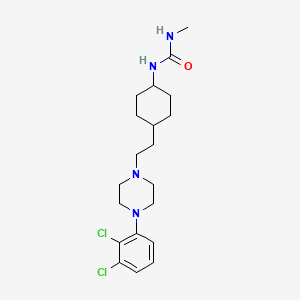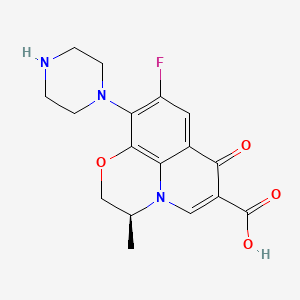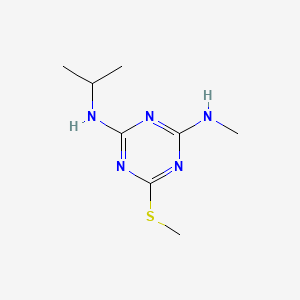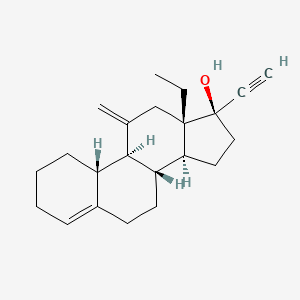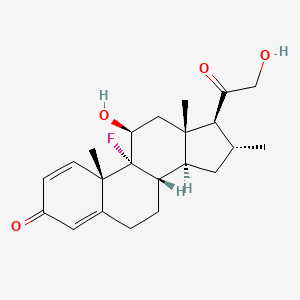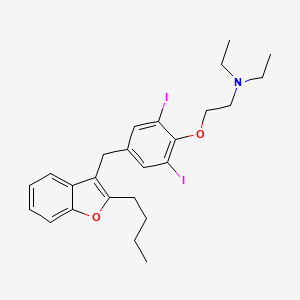
(-)-DHMEQ
Overview
Description
Dehydroxymethylepoxyquinomicin is a novel compound known for its potent inhibition of nuclear factor-κB (NF-κB), a protein complex that plays a crucial role in regulating immune response, inflammation, and cell survival . This compound has garnered significant attention due to its potential therapeutic applications in treating various inflammatory and cancerous conditions .
Mechanism of Action
Dehydroxymethylepoxyquinomicin (DHMEQ), also known as (-)-DHMEQ, is a potent and selective inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer .
Target of Action
The primary target of DHMEQ is the NF-κB transcription factor . NF-κB is involved in the regulation of many inflammatory mediators and is likely to be implicated in the mechanism of most inflammatory diseases .
Mode of Action
DHMEQ directly binds to specific cysteine residues in NF-κB subunits, thereby inhibiting their nuclear translocation and DNA binding . This interaction results in the inactivation of NF-κB components .
Biochemical Pathways
DHMEQ affects the NF-κB signaling pathway. By inhibiting the nuclear translocation of NF-κB, DHMEQ suppresses the expression of many inflammatory mediators . This results in the suppression of cellular and animal inflammatory disease models .
Result of Action
The inhibition of NF-κB by DHMEQ leads to a decrease in the expression of inflammatory mediators . This results in the suppression of cellular and animal inflammatory disease models . In the context of cancer, DHMEQ has been shown to inhibit cell proliferation and increase the survival of animals bearing intracranial xenografts .
Action Environment
The action of DHMEQ can be influenced by environmental factors. For instance, in the context of cancer-associated deep venous thrombosis, DHMEQ was found to inhibit NF-κB activation and nuclear translocation due to treatment with proinflammatory cytokines . This suggests that the inflammatory environment can modulate the action of DHMEQ.
Biochemical Analysis
Biochemical Properties
Dehydroxymethylepoxyquinomicin plays a crucial role in biochemical reactions by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of various genes related to inflammation and immune responses. Dehydroxymethylepoxyquinomicin interacts with NF-κB components by covalently binding to specific cysteine residues, thereby preventing their DNA binding and nuclear translocation . This inhibition leads to the suppression of inflammatory cytokines and chemokines, such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), and reduces the expression of intercellular adhesion molecule-1 (ICAM-1) in human corneal fibroblasts .
Cellular Effects
Dehydroxymethylepoxyquinomicin exerts various effects on different cell types and cellular processes. In human T-cell leukemia Jurkat cells, Dehydroxymethylepoxyquinomicin inhibits tumor necrosis factor-alpha (TNF-α)-induced activation of NF-κB, leading to reduced cell proliferation and increased apoptosis . In mouse plasmacytoma SP2/0 cells, Dehydroxymethylepoxyquinomicin suppresses cellular invasion by down-regulating KISS1 receptor (KISS1R) expression and enhances sensitivity to the anticancer agent melphalan . Additionally, Dehydroxymethylepoxyquinomicin has been shown to inhibit the expression of NF-κB-dependent anti-apoptotic proteins, such as Bcl-XL, FLIP, and Bfl-1 .
Molecular Mechanism
The molecular mechanism of Dehydroxymethylepoxyquinomicin involves its specific interaction with NF-κB components. Dehydroxymethylepoxyquinomicin covalently binds to cysteine residues in the Rel-family proteins, inhibiting their DNA-binding activity and preventing their nuclear translocation . This inhibition disrupts the transcriptional activity of NF-κB, leading to the suppression of genes involved in inflammation, cell proliferation, and survival. The specificity of Dehydroxymethylepoxyquinomicin for NF-κB components makes it a potent and selective inhibitor of this transcription factor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydroxymethylepoxyquinomicin have been observed to change over time. Dehydroxymethylepoxyquinomicin has shown stability in various experimental conditions, maintaining its inhibitory effects on NF-κB activity over extended periods . In in vivo studies, Dehydroxymethylepoxyquinomicin has demonstrated long-term anti-inflammatory and anticancer effects without significant toxicity . The stability and sustained activity of Dehydroxymethylepoxyquinomicin make it a reliable compound for prolonged experimental use.
Dosage Effects in Animal Models
The effects of Dehydroxymethylepoxyquinomicin vary with different dosages in animal models. In a rat model of cyclosporine A nephrotoxicity, Dehydroxymethylepoxyquinomicin administered at 8 mg/kg daily for 28 days significantly inhibited NF-κB activation and reduced serum urea nitrogen and creatinine levels . Higher doses of Dehydroxymethylepoxyquinomicin may lead to adverse effects, such as renal toxicity and impaired urinary protein secretion . The dosage-dependent effects of Dehydroxymethylepoxyquinomicin highlight the importance of optimizing its concentration for therapeutic applications.
Metabolic Pathways
Dehydroxymethylepoxyquinomicin is involved in metabolic pathways related to inflammation and cancer. By inhibiting NF-κB activity, Dehydroxymethylepoxyquinomicin affects the expression of various genes involved in metabolic processes . The compound’s interaction with NF-κB components influences metabolic flux and metabolite levels, contributing to its anti-inflammatory and anticancer effects
Transport and Distribution
Dehydroxymethylepoxyquinomicin is transported and distributed within cells and tissues through various mechanisms. The compound’s interaction with NF-κB components facilitates its localization to specific cellular compartments, such as the nucleus . Dehydroxymethylepoxyquinomicin’s distribution within tissues is influenced by its binding to transporters and binding proteins, which aid in its accumulation and localization . The transport and distribution of Dehydroxymethylepoxyquinomicin are critical for its therapeutic efficacy and cellular activity.
Subcellular Localization
The subcellular localization of Dehydroxymethylepoxyquinomicin plays a significant role in its activity and function. Dehydroxymethylepoxyquinomicin is primarily localized in the nucleus, where it interacts with NF-κB components to inhibit their transcriptional activity . The compound’s nuclear localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments . The subcellular localization of Dehydroxymethylepoxyquinomicin is essential for its inhibitory effects on NF-κB and its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroxymethylepoxyquinomicin is derived from the antibiotic epoxyquinomicin C . The synthesis involves a chemoenzymatic approach, where the racemic mixture is resolved using lipase-catalyzed enantioselective resolution . The (2R,3R,4R)-form of dehydroxymethylepoxyquinomicin is produced through a series of chemical transformations, ensuring high stereochemical purity .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the chemoenzymatic synthesis route provides a scalable approach for producing dehydroxymethylepoxyquinomicin . This method leverages the efficiency of enzymatic resolution combined with chemical synthesis to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Dehydroxymethylepoxyquinomicin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of dehydroxymethylepoxyquinomicin include lipase enzymes for enantioselective resolution, oxidizing agents for introducing functional groups, and reducing agents for modifying existing groups . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity and chemical transformation.
Major Products Formed: The major product formed from these reactions is the (2R,3R,4R)-form of dehydroxymethylepoxyquinomicin, which exhibits potent NF-κB inhibitory activity . This form is preferred due to its high stereochemical purity and enhanced biological effects.
Scientific Research Applications
Dehydroxymethylepoxyquinomicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, dehydroxymethylepoxyquinomicin is used as a tool to study the inhibition of NF-κB and its downstream effects . Researchers utilize this compound to investigate the molecular mechanisms of NF-κB inhibition and develop new therapeutic strategies.
Biology: In biological research, dehydroxymethylepoxyquinomicin is employed to study cellular processes such as apoptosis, inflammation, and immune response . Its ability to inhibit NF-κB makes it a valuable compound for exploring the regulation of these processes.
Medicine: In medicine, dehydroxymethylepoxyquinomicin shows promise as a therapeutic agent for treating inflammatory diseases, cancers, and other conditions associated with aberrant NF-κB activity . Clinical studies have demonstrated its potential in reducing tumor growth and inflammation .
Industry: In the industrial sector, dehydroxymethylepoxyquinomicin is used in the development of new drugs and therapeutic agents . Its unique properties make it a valuable compound for pharmaceutical research and development.
Comparison with Similar Compounds
Dehydroxymethylepoxyquinomicin is unique in its potent and selective inhibition of NF-κB compared to other similar compounds . Some similar compounds include epoxyquinomicin C, from which dehydroxymethylepoxyquinomicin is derived, and other NF-κB inhibitors such as gliotoxin and taxanes . dehydroxymethylepoxyquinomicin stands out due to its high specificity and irreversible binding to NF-κB components .
Conclusion
Dehydroxymethylepoxyquinomicin is a promising compound with significant potential in scientific research and therapeutic applications. Its unique mechanism of action and potent inhibition of NF-κB make it a valuable tool for studying and treating various diseases. Continued research and development of this compound may lead to new and effective treatments for inflammatory and cancerous conditions.
Properties
IUPAC Name |
2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-TUAOUCFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432307 | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287194-38-1, 287194-40-5 | |
| Record name | rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287194-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroxymethylepoxyquinomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



